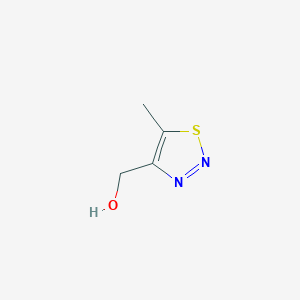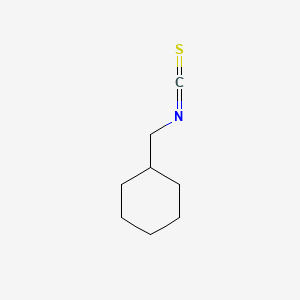
(5-Metil-1,2,3-tiadiazol-4-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in the ring structure contributes to its unique chemical properties.
Aplicaciones Científicas De Investigación
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
For instance, a derivative of 1,2,3-thiadiazole was found to undergo bromination with N-bromosuccinimide under conditions of radical initiation
Pharmacokinetics
The compound’s molecular weight is 130.17 , which may influence its bioavailability
Análisis Bioquímico
Biochemical Properties
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby influencing the overall biochemical pathways .
Cellular Effects
The effects of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the expression of genes related to the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis . Additionally, (5-Methyl-1,2,3-thiadiazol-4-yl)methanol affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, (5-Methyl-1,2,3-thiadiazol-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways . Additionally, (5-Methyl-1,2,3-thiadiazol-4-yl)methanol can influence gene expression by interacting with transcription factors and modifying their binding affinity to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to (5-Methyl-1,2,3-thiadiazol-4-yl)methanol can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular morphology .
Dosage Effects in Animal Models
The effects of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, (5-Methyl-1,2,3-thiadiazol-4-yl)methanol is transported and distributed through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in specific tissues . The compound’s distribution is influenced by its affinity for binding proteins, which can affect its localization and bioavailability .
Subcellular Localization
The subcellular localization of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol is critical for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation, which direct it to organelles like the nucleus or endoplasmic reticulum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol typically involves the reaction of 5-methyl-1,2,3-thiadiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production methods for (5-Methyl-1,2,3-thiadiazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: A related compound with similar chemical properties and applications.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another derivative with potential antimicrobial and anticancer activities.
Uniqueness
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(5-methylthiadiazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-7)5-6-8-3/h7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPMQFHVTVJEEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NS1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














